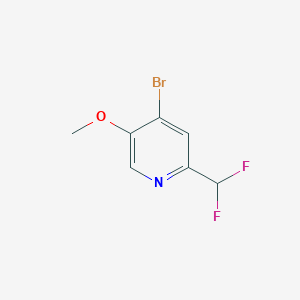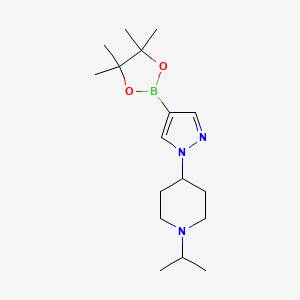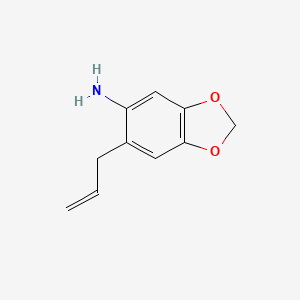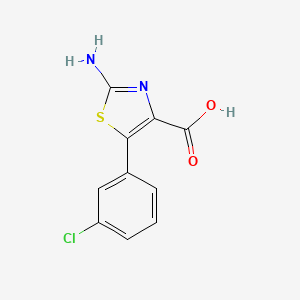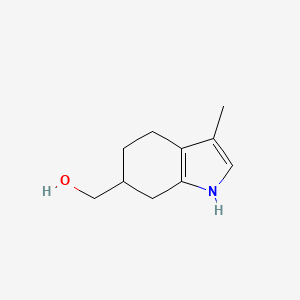
2,4,6-Triphenyl-2H-thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenyl-2H-thiopyran is a sulfur-containing organic compound with the molecular formula C23H18S. It is characterized by a thiopyran ring system substituted with three phenyl groups at positions 2, 4, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenyl-2H-thiopyran typically involves the reaction of thiophene derivatives with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenyl-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl groups and the thiopyran ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction typically results in the formation of thiophene derivatives with reduced oxidation states.
Substitution: Substitution reactions can produce a variety of substituted thiopyran derivatives, depending on the nucleophile used.
Scientific Research Applications
2,4,6-Triphenyl-2H-thiopyran has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Its applications extend to materials science, where it is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,6-triphenyl-2H-thiopyran exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
2,4,6-Triphenyl-2H-thiopyran is compared with other similar compounds to highlight its uniqueness:
2,4,6-Triphenylthiophene: Similar in structure but lacks the thiopyran ring, leading to different chemical properties and reactivity.
This compound-3-one:
This compound-3-ol: Features a hydroxyl group at the 3-position, altering its chemical behavior and biological activity.
These compounds share the triphenyl substitution pattern but differ in their core structures, leading to variations in their properties and uses.
Would you like to know more about any specific aspect of this compound?
Properties
CAS No. |
55434-48-5 |
|---|---|
Molecular Formula |
C23H18S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2,4,6-triphenyl-2H-thiopyran |
InChI |
InChI=1S/C23H18S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,22H |
InChI Key |
PHFBUQLYIAXNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



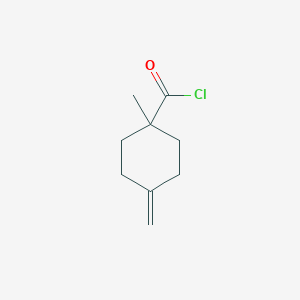
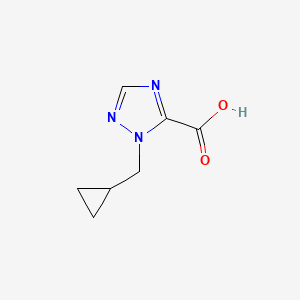
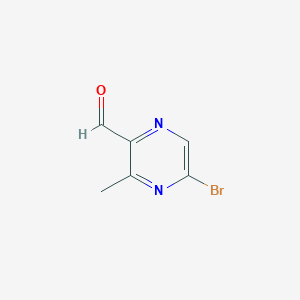
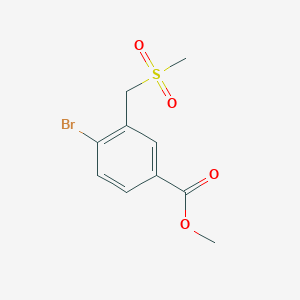
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15365481.png)
![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
